molecular formula C11H6BrF3 B14798880 6-Bromo-1-(trifluoromethyl)naphthalene

6-Bromo-1-(trifluoromethyl)naphthalene

Cat. No.: B14798880
M. Wt: 275.06 g/mol
InChI Key: BZWUIIMLQFFPLE-UHFFFAOYSA-N
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Description

6-Bromo-1-(trifluoromethyl)naphthalene is a useful research compound. Its molecular formula is C11H6BrF3 and its molecular weight is 275.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

6-bromo-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13,14)15/h1-6H

InChI Key

BZWUIIMLQFFPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)(F)F

Origin of Product

United States

Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Chemistry

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. mdpi.com The simplest representative of this class is naphthalene (B1677914) (C₁₀H₈), which consists of two fused benzene (B151609) rings. mdpi.com As a substituted naphthalene, 6-Bromo-1-(trifluoromethyl)naphthalene is fundamentally a derivative of a PAH. The naphthalene core provides a planar, electron-rich system that serves as the foundational structure of the molecule. The chemistry of PAHs is rich and varied, and the introduction of substituents onto this core is a primary strategy for fine-tuning molecular properties for specific applications in materials science, medicinal chemistry, and physical organic chemistry.

Significance of Halogen and Trifluoromethyl Substituents in Aromatic Systems

The properties of 6-Bromo-1-(trifluoromethyl)naphthalene are largely dictated by its two functional groups: the bromo group and the trifluoromethyl group. Both substituents significantly alter the electronic landscape of the naphthalene (B1677914) ring system.

The trifluoromethyl group (-CF₃) is a powerful substituent known for its strong electron-withdrawing nature and high electronegativity. nih.govresearchgate.net This is due to the three highly electronegative fluorine atoms. Its presence on an aromatic ring can profoundly influence the molecule's chemical characteristics. researchgate.net The -CF₃ group is also known to enhance the metabolic stability and lipophilicity of parent molecules, making it a valuable addition in the design of bioactive compounds. researchgate.net

The bromo substituent (-Br) , as a halogen, also exhibits an electron-withdrawing inductive effect. However, its most significant role in contemporary chemical research is its utility as a versatile synthetic "handle." Aryl bromides are common precursors in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the bromine atom to be replaced with a wide variety of other functional groups, enabling the construction of more complex molecular structures.

Mechanistic Investigations of Reactions Involving 6 Bromo 1 Trifluoromethyl Naphthalene

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Transformations

Transition-metal catalysis is a cornerstone for the functionalization of aryl halides like 6-Bromo-1-(trifluoromethyl)naphthalene. Palladium-catalyzed reactions, such as cross-coupling and dearomatization, are particularly prominent. acs.orgnih.gov The generally accepted catalytic cycle for these transformations involves a sequence of fundamental steps: oxidative addition, transmetalation (for cross-coupling) or a base-mediated intramolecular reaction (for cyclizations), and reductive elimination. acs.orgwildlife-biodiversity.comnih.gov

For a substrate like this compound, the cycle is initiated by the oxidative addition of the C–Br bond to a low-valent metal center, typically a Pd(0) complex. acs.orgnih.gov This step is often rate-determining and results in the formation of a Pd(II) intermediate. ru.nl The active Pd(0) species is generated in situ from a palladium precursor and is stabilized by ligands. The oxidative addition breaks the C–Br bond and forms a new organopalladium complex, Aryl-Pd(II)-Br, where 'Aryl' is the 1-(trifluoromethyl)naphthalen-6-yl group. acs.org

Following oxidative addition, the subsequent step depends on the specific reaction. In dearomative cyclization, a base facilitates an intramolecular reaction, leading to a palladacycle intermediate. acs.org The final step is reductive elimination , where the new carbon-carbon bond is formed, the desired product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. acs.orgnih.gov

A proposed catalytic cycle for the palladium-catalyzed dearomative cyclization of a naphthalene (B1677914) derivative is as follows:

Oxidative Addition : An active Pd(0) catalyst adds to the C–Br bond of the naphthalene substrate to form organopalladium(II) intermediate I.

Dearomatization : In the presence of a base, an intramolecular cyclization occurs to yield intermediate II.

Reductive Elimination : The final product is released, and the Pd(0) catalyst is regenerated. acs.org

Understanding Regioselectivity in Synthetic Protocols

Regioselectivity—the control of where a reaction occurs on a molecule—is critical in the synthesis and functionalization of substituted naphthalenes. nih.govresearchgate.net In this compound, the existing substituents heavily influence the regiochemical outcome of further transformations.

For transition-metal-catalyzed cross-coupling reactions, the C–Br bond at the 6-position is the primary site of reactivity. The oxidative addition step of the catalytic cycle selectively occurs at this carbon-halogen bond, as C–Br bonds are significantly more reactive in this process than the aromatic C–H or C–F bonds under typical cross-coupling conditions. ru.nlresearchgate.net

The synthesis of substituted naphthalenes itself often relies on regioselective protocols. For instance, the bromination of 1-substituted naphthalenes can be directed to specific positions based on reaction conditions (temperature, solvent, brominating agent) to yield specific isomers. researchgate.net Similarly, trifluoromethyl groups can be installed with regiocontrol. The preparation of this compound would necessitate synthetic steps where the introduction of both the bromo and trifluoromethyl groups is precisely controlled. In a Diels-Alder approach to naphthalene synthesis, 2-pyrones bearing electron-withdrawing groups, such as bromo and trifluoromethyl substituents, have been shown to participate in cycloaddition reactions, offering a pathway to highly substituted naphthalenes. rsc.org

Kinetic and Thermodynamic Analyses of Key Transformation Pathways

While detailed quantitative kinetic and thermodynamic data for reactions involving specifically this compound are not extensively documented in the literature, general principles from studies on analogous aryl bromides provide significant insight. acs.orgnih.gov The oxidative addition of an aryl bromide to a Pd(0) center is frequently the turnover-limiting step in many cross-coupling reactions. ru.nl

Computational studies using Density Functional Theory (DFT) have been employed to calculate the activation energies (ΔG‡) for the elementary steps in catalytic cycles involving aryl halides. acs.orgacs.org These calculations help predict the favorability of different mechanistic pathways. For example, DFT studies on oxidative addition to palladium-phosphine complexes have shown that the activation barrier is influenced by the ligand, the halide, and the electronic properties of the aryl group. ru.nlrsc.org The C–Br bond activation is thermodynamically more favorable and has a lower kinetic barrier compared to C–Cl or C–F bonds. ru.nlresearchgate.net

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In palladium-catalyzed reactions of aryl halides, key intermediates include Pd(0) catalyst species, Pd(II) oxidative addition adducts, and various palladacycles. acs.orgwildlife-biodiversity.com

While specific intermediates for reactions of this compound have not been isolated and reported, analogous systems provide a clear picture of what to expect. For instance, in related palladium-catalyzed dearomatization reactions, the proposed organopalladium(II) intermediate (Intermediate I in the cycle) is a critical species formed after oxidative addition. acs.org Such intermediates are typically characterized using spectroscopic techniques like NMR. In some cases, stable analogues can be synthesized and characterized by X-ray crystallography to confirm their structure. nih.gov

Radical intermediates can also play a role, particularly in photoactivated reactions. nih.gov Aryl radical assays, which use specific substrates designed to "trap" radical intermediates and form signature products, can be used to probe for the existence of single-electron transfer (SET) pathways. nih.gov

Solvent Effects and Their Influence on Reaction Mechanisms

The choice of solvent can profoundly impact the rate, yield, and even the mechanism of a chemical reaction. scispace.com In palladium-catalyzed transformations of aryl halides, solvents can influence catalyst solubility, stability, and the energetics of key intermediates and transition states.

In a study on the palladium-catalyzed dearomative cyclization of a bromonaphthalene derivative, a screening of solvents revealed that tetrahydrofuran (B95107) (THF) was superior to other solvents like 1,4-dioxane, toluene, and DMF, providing the highest yield of the desired product. acs.org This suggests that the polarity and coordinating ability of the solvent play a role in stabilizing key intermediates or transition states in the catalytic cycle.

The following table summarizes the effect of different solvents on the yield of a palladium-catalyzed dearomative cyclization reaction of a model bromonaphthalene substrate, highlighting the importance of solvent optimization.

EntrySolventYield (%)
1Toluene80
21,4-Dioxane83
3DMF75
4THF89

Data derived from a study on a model 2-(2-bromophenyl)-2-(2-methylnaphthalen-1-yl)acetonitrile substrate under catalysis by Pd(dba)₂/SPhos. acs.org

Ligand Effects in Metal-Catalyzed Transformations

Ligands are critical components of transition-metal catalysts, directly influencing their stability, reactivity, and selectivity. rsc.orgnih.gov In palladium-catalyzed reactions involving this compound, the choice of phosphine (B1218219) ligand is paramount for achieving high efficiency. The electronic and steric properties of the ligand dictate the nature of the active catalytic species and can significantly alter the rates of oxidative addition and reductive elimination. nih.govnih.gov

For instance, bulky and electron-rich biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are often highly effective. acs.orgrsc.org The bulkiness of these ligands promotes the formation of monoligated Pd(0) species, which are often more reactive in oxidative addition than their bis-ligated counterparts. rsc.orgresearchgate.net The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition to the electron-deficient C–Br bond. rsc.org

A systematic investigation of various phosphine ligands in a palladium-catalyzed dearomative cyclization of a bromonaphthalene derivative demonstrated the superior performance of SPhos over other ligands. acs.org

EntryLigandYield (%)
1Triphenylphosphine (PPh₃)5
2Tricyclohexylphosphine (PCy₃)10
3XPhos85
4SPhos89
5dppf<10

Data derived from a study on a model 2-(2-bromophenyl)-2-(2-methylnaphthalen-1-yl)acetonitrile substrate. Yields were determined by ¹H NMR. acs.org

The results show that while simple phosphines like PPh₃ and PCy₃ give low yields, bulky biaryl phosphines like XPhos and SPhos are highly effective. acs.org Bisphosphorus ligands like dppf were found to be ineffective for this specific transformation. acs.org

Computational and Theoretical Studies of 6 Bromo 1 Trifluoromethyl Naphthalene

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For trifluoromethylated naphthalene (B1677914) derivatives, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize molecular geometries and investigate electronic properties. nih.gov This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. nih.gov Such calculations are foundational for understanding the molecule's frontier orbitals, charge distribution, and the electronic influence of its substituents.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

Property Description Expected Influence on 6-Bromo-1-(trifluoromethyl)naphthalene
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. Lowered by the electron-withdrawing -CF3 and -Br groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. Significantly lowered by the electron-withdrawing -CF3 and -Br groups.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. Reduced compared to naphthalene, suggesting higher reactivity.

Note: This table is based on general chemical principles of substituent effects as specific calculated values for this compound were not found in the searched literature.

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. The bromo and trifluoromethyl substituents significantly alter the charge distribution of the naphthalene core. Both groups are strongly electronegative and pull electron density away from the aromatic rings through inductive effects.

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, such regions would be expected around the fluorine and bromine atoms due to their high electronegativity.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. The hydrogen atoms on the naphthalene ring and the carbon atom of the -CF3 group would likely exhibit positive potential.

Green regions represent neutral or non-polar areas.

For this compound, the MEP map would show a highly polarized molecule, with the primary negative potential centered on the halogen atoms and the positive potential distributed across the aromatic hydrogens.

The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effect of substituents on a reaction center. ustc.edu.cnscience.gov This is often analyzed computationally through the calculation of Substituent Effect Stabilization Energy (SESE). nih.gov DFT studies on a series of 1-X- and 2-X- substituted trifluoromethylnaphthalenes (where X includes -Br) have shown excellent correlation between calculated SESE values and empirically determined Hammett constants (σ). nih.gov

The trifluoromethyl group is a powerful electron-withdrawing group and acts as a sensitive probe for studying substituent effects within the naphthalene system. nih.govresearchgate.net The presence of multiple -CF3 groups enhances this sensitivity. nih.gov For a system like 6-trifluoromethyl-1-X-naphthalene, the interaction between the substituents is analogous to a meta-relationship in a benzene (B151609) ring. nih.gov The Hammett constants for the -Br substituent indicate it is electron-withdrawing via induction but can be electron-donating via resonance.

Table 2: Selected Hammett Substituent Constants

Substituent σ_meta (σ_m) σ_para (σ_p)
-Br 0.39 0.23
-CF3 0.43 0.54

Source: Data compiled from established literature on Hammett constants. ustc.edu.cn

These constants help predict how the bromo and trifluoromethyl groups in this compound will influence the reactivity of different positions on the naphthalene ring toward electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The naphthalene core of this compound is an inherently rigid, planar aromatic system. Therefore, the primary source of conformational flexibility is the rotation of the trifluoromethyl group around the C-C single bond connecting it to the naphthalene ring.

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov Using DFT and methods like Gauge-Independent Atomic Orbital (GIAO), one can calculate theoretical NMR (¹H and ¹³C) chemical shifts and IR vibrational frequencies.

¹H NMR: The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both substituents. Protons closer to the -CF3 and -Br groups would be expected to appear further downfield (at a higher ppm) due to deshielding effects.

¹³C NMR: The carbon atoms directly bonded to the bromine and the -CF3 group would show characteristic chemical shifts. The carbon of the -CF3 group itself would appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

IR Spectroscopy: The calculated infrared spectrum would show characteristic vibrational frequencies. Key predicted peaks would include C-H stretching modes for the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1600-1400 cm⁻¹ region), a strong C-Br stretching frequency (typically in the lower wavenumber region), and very strong C-F stretching bands (usually in the 1350-1100 cm⁻¹ region), which are characteristic of trifluoromethyl groups. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. For this compound, computational studies could model various potential reactions.

For example, the mechanism of nucleophilic aromatic substitution (S_NAr) at the positions activated by the electron-withdrawing groups could be investigated. DFT calculations can locate the transition state structure for the attack of a nucleophile and the formation of the Meisenheimer intermediate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of the reaction. This type of modeling provides insights into reaction regioselectivity, explaining why a nucleophile might preferentially attack one position over another. Such studies are critical for designing synthetic routes and understanding the molecule's chemical behavior.

Non-Covalent Interactions Involving this compound

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological recognition. researchgate.net The structure of this compound, featuring a bromine atom, a trifluoromethyl group, and an extended aromatic naphthalene system, allows for a variety of non-covalent interactions.

The trifluoromethyl group is a known electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net This influences the electronic distribution of the naphthalene ring system. Theoretical studies on similar polyfluorinated aromatic compounds have shown that the core of the aromatic ring can carry a positive charge, making it susceptible to interactions with electron-rich species. chemrxiv.org

Key potential non-covalent interactions for this compound include:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. chemrxiv.org

π-π Stacking: The planar naphthalene core is capable of engaging in π-π stacking interactions with other aromatic rings. researchgate.netbenthamopen.com The electron-deficient nature of the π-system, enhanced by the trifluoromethyl group, would favor stacking with electron-rich aromatic systems. nih.govrsc.orgnih.gov

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors.

Dispersion Forces: London dispersion forces are a significant component of the intermolecular interactions, particularly for large, polarizable molecules like this naphthalene derivative. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are instrumental in quantifying the energies and geometries of these interactions. nih.govresearchgate.net For instance, DFT calculations on co-crystals of naphthalene and octafluoronaphthalene (B166452) have quantified the energy of π-π stacking interactions. benthamopen.com Similar computational approaches could be applied to dimers or clusters of this compound to elucidate the dominant non-covalent forces governing its self-assembly and interaction with other molecules.

Interaction Type Participating Moiety Potential Interaction Partner
Halogen Bonding Bromine atom Electron-rich atoms (e.g., O, N)
π-π Stacking Naphthalene ring system Other aromatic rings
Weak Hydrogen Bonding Trifluoromethyl group (F atoms) Hydrogen bond donors (e.g., -OH, -NH)
van der Waals Forces Entire molecule All interacting molecules

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. nih.govresearchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a relationship with an experimentally determined reactivity parameter. nih.gov

For this compound, QSRR models could be developed to predict various reactivity aspects, such as its susceptibility to nucleophilic or electrophilic attack, or its rate of reaction in specific transformations. The development of a QSRR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known reactivity data is compiled. In this case, a series of substituted naphthalenes would be ideal.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the reactivity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

Studies on related compounds, such as polychlorinated naphthalenes, have successfully used QSRR to model their gas chromatographic retention indices, a property related to intermolecular interactions and thus indirectly to reactivity. nih.govresearchgate.net Descriptors found to be important in these models include the heat of formation, atomic valences, and electronic orbital populations. nih.gov

For this compound, relevant descriptors for a QSRR model would likely include:

Electronic Descriptors: Charges on the bromine and carbon atoms, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential. These would describe the molecule's susceptibility to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters related to the bromo and trifluoromethyl substituents. These would be important for reactions where steric hindrance plays a significant role.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

DFT calculations would be a primary tool for obtaining accurate values for the quantum-chemical descriptors needed for a robust QSRR model of this compound and its derivatives. nih.govscienceopen.com

Descriptor Class Example Descriptors for this compound Relevance to Reactivity
Electronic HOMO/LUMO energies, Atomic charges, Dipole moment Governs interactions with electrophiles and nucleophiles.
Steric Molecular Volume, Surface Area, van der Waals radii Influences reaction rates through steric hindrance.
Thermodynamic Heat of Formation, Gibbs Free Energy Relates to the stability and energy of reaction intermediates and products.
Topological Connectivity indices, Shape indices Encodes information about the molecular structure and branching.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 6 Bromo 1 Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 6-Bromo-1-(trifluoromethyl)naphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. One-dimensional (1D) techniques like ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) methods, are routinely employed for both initial structural verification and for monitoring the progress of synthetic reactions involving this compound.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene (B1677914) ring system.

The chemical shifts (δ) of these protons are influenced by the electron-withdrawing trifluoromethyl (-CF₃) group and the bromine (-Br) atom. The -CF₃ group strongly deshields nearby protons, causing their signals to appear at a lower field (higher ppm), while the bromine atom has a more moderate effect. The coupling between adjacent protons (J-coupling) results in the splitting of signals into characteristic patterns (e.g., doublets, triplets, multiplets), which allows for the determination of proton connectivity. For instance, protons on the same ring will show coupling to each other, which helps in assigning their relative positions.

Table 1: Representative ¹H NMR Data for this compound (Note: This table is a representative example based on typical values for similar structures, as specific, fully assigned experimental data is not universally published.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.8 - 8.0d (doublet)7-9
H-37.5 - 7.7t (triplet)7-9
H-48.0 - 8.2d (doublet)7-9
H-58.1 - 8.3d (doublet)~8.5
H-77.6 - 7.8dd (doublet of doublets)~8.5, ~1.5
H-87.9 - 8.1d (doublet)~1.5

Carbon (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For this compound, the spectrum would display 12 distinct signals: 10 for the naphthalene core carbons, one for the trifluoromethyl carbon, and one for the carbon directly attached to the -CF₃ group.

Key features in the ¹³C NMR spectrum include:

The Trifluoromethyl Carbon (-CF₃): This signal appears as a characteristic quartet due to coupling with the three attached fluorine atoms (¹J-CF coupling).

The C-1 Carbon: The carbon atom bonded to the -CF₃ group also appears as a quartet, but with a smaller coupling constant (²J-CF coupling).

Aromatic Carbons: The remaining ten carbon signals are located in the typical aromatic region (approximately 110-140 ppm). The positions of the signals for C-1 and C-6 are shifted due to the direct attachment of the electron-withdrawing substituents.

Table 2: Representative ¹³C NMR Data for this compound (Note: This table is a representative example based on typical values and expected coupling patterns.)

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-1~128q (quartet)~30
C-2 to C-10120 - 140s (singlet) or d (doublet)-
-CF₃~124q (quartet)~275

Fluorine (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since this compound contains a trifluoromethyl group, ¹⁹F NMR is a crucial characterization method. The spectrum is expected to show a single signal, a singlet, because the three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this singlet is characteristic of a -CF₃ group attached to an aromatic system and typically appears in a predictable range (e.g., -60 to -65 ppm relative to a standard like CFCl₃). This single, sharp peak provides a clear and simple confirmation of the presence of the trifluoromethyl group.

While 1D NMR provides essential data, complex structures like this compound often require 2D NMR experiments for complete and unambiguous signal assignment. nzqa.govt.nz

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. nzqa.govt.nz For this molecule, COSY would be used to trace the proton-proton connectivities within each of the two aromatic rings of the naphthalene system, confirming the relative positions of H-2, H-3, and H-4, as well as H-5, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. nzqa.govt.nz This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Purity Assessment and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its purity, and gain insights into its structure through fragmentation patterns.

For this compound (C₁₁H₆BrF₃), the mass spectrum would show a molecular ion peak (M⁺·). A key feature would be the isotopic pattern characteristic of a monobrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br and another (M+2) for the molecule containing ⁸¹Br, separated by approximately 2 m/z units. The observation of this distinct isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. missouri.edu

The theoretical monoisotopic mass of this compound (C₁₁H₆⁷⁹BrF₃) is calculated to be 273.9605 u. An experimental HRMS measurement that matches this value to within a very small margin of error (e.g., ± 5 ppm) provides unambiguous confirmation of the molecular formula C₁₁H₆BrF₃. This distinguishes the target compound from any other potential isomers or impurities that might have the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, an initial mass spectrometry (MS) scan would identify the molecular ion peak (M⁺•). Subsequent MS/MS analysis involves selecting this parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

The fragmentation pathway provides a veritable fingerprint of the molecule's structure. For this compound, the most likely fragmentation patterns would involve the cleavage of the weakest bonds. The C-Br bond is susceptible to homolytic or heterolytic cleavage, leading to the loss of a bromine radical (•Br) or bromide ion. Similarly, the C-CF₃ bond can cleave, resulting in the loss of a trifluoromethyl radical (•CF₃). Further fragmentation of the naphthalene core can also occur, yielding smaller aromatic cations. Elucidating these pathways is critical for confirming the identity of the compound and distinguishing it from its isomers. researchgate.netresearchgate.net

Table 1. Predicted MS/MS Fragmentation for this compound (C₁₁H₆BrF₃, MW: 274.07 g/mol)
m/z (Mass/Charge Ratio)Proposed Ion StructureDescription of Loss
274/276[C₁₁H₆BrF₃]⁺•Molecular Ion (Parent Ion) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
195[C₁₁H₆F₃]⁺Loss of Bromine radical (•Br)
205[C₁₀H₆Br]⁺Loss of Trifluoromethyl radical (•CF₃)
126[C₁₀H₆]⁺Loss of •Br and •CF₃

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying the functional groups present in a compound. For this compound, the spectra would be dominated by vibrations associated with the substituted naphthalene ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

The key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands appear in the 1650-1450 cm⁻¹ range, characteristic of the naphthalene ring system.

C-F stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically between 1350 and 1100 cm⁻¹.

C-Br stretching: This vibration occurs at lower frequencies, usually in the 700-500 cm⁻¹ region of the spectrum.

Analysis of these characteristic frequencies allows for the confirmation of the key structural components of the molecule. nih.govresearchgate.netresearchgate.net

Table 2. Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1650 - 1450Medium to Strong
C-F Asymmetric/Symmetric Stretch1350 - 1100Very Strong
Aromatic C-H Bend (Out-of-plane)900 - 675Strong
C-Br Stretch700 - 500Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of structure by mapping electron density to yield a model of the crystal lattice. For this compound, obtaining a suitable single crystal would allow for the determination of precise bond lengths, bond angles, and torsion angles.

Furthermore, crystallographic data reveals how molecules pack in the solid state, offering insights into intermolecular interactions such as π-π stacking, which is common in aromatic systems like naphthalene. nih.gov The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This information is fundamental to understanding the material's solid-state properties. researchgate.netscienceasia.org

Table 3. Illustrative Crystallographic Parameters for a Substituted Naphthalene
ParameterExample Value/Information Yielded
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Bond Lengthse.g., C-C, C-H, C-Br, C-F (in Å)
Bond Anglese.g., C-C-C, C-C-Br (in °)
Intermolecular Interactionsπ-π stacking distances (Å)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* electronic transitions within the conjugated naphthalene ring system.

The parent naphthalene molecule exhibits distinct absorption bands. The introduction of substituents—the bromine atom and the trifluoromethyl group—acts to modify this absorption profile. These groups, acting as auxochromes, typically cause a bathochromic shift (a shift to longer wavelengths) and can also affect the intensity of the absorption bands (hyperchromic or hypochromic effects). rsc.org The position and intensity of these bands are sensitive to the substitution pattern, making UV-Vis spectroscopy a useful tool for characterizing the conjugated system. aanda.orgresearchgate.net

Table 4. Predicted UV-Vis Absorption Data for this compound
Electronic TransitionApproximate λₘₐₓ (nm)Description
S₀ → S₁ (π→π)~310 - 330Lowest energy transition, often with vibrational fine structure.
S₀ → S₂ (π→π)~270 - 290Higher energy transition of the naphthalene core.
S₀ → S₃ (π→π*)~220 - 240High energy transition, common in substituted naphthalenes. aanda.org

Chromatographic Techniques for Separation and Purity Profiling (e.g., GC-MS, HPLC-UV)

Chromatographic methods are indispensable for the separation of compounds from reaction mixtures and for the assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. The resulting chromatogram provides a retention time for the compound, while the mass spectrum confirms its identity. researchgate.netuzh.chresearchgate.net

High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector (HPLC-UV), is another powerful technique for purity analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is typically employed. The compound is separated based on its polarity, and its elution is monitored by a UV detector set to a wavelength where the compound strongly absorbs. The area of the peak in the chromatogram is proportional to the concentration, making HPLC-UV an excellent quantitative method for determining purity. researchgate.net

Table 5. Typical Chromatographic Conditions for Analysis
TechniqueParameterTypical Conditions
GC-MSColumn5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms)
Carrier GasHelium
Temperature Programe.g., 50°C hold for 2 min, then ramp to 280°C at 10°C/min
HPLC-UVColumnC18 silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water mixture
DetectorUV-Vis Diode Array Detector (DAD) monitoring at a λₘₐₓ

Based on a comprehensive review of scientific literature and chemical databases, there is currently no available information regarding the specific applications of the chemical compound This compound in the synthesis of complex polycyclic aromatic hydrocarbons, advanced aromatic polymers, ligands for catalysis, dyes and pigments, or as a component in organic light-emitting diodes (OLEDs).

The provided search results contain information on related but structurally distinct isomers, such as 1-Bromo-6-(trifluoromethyl)naphthalene, or discuss general synthetic methodologies for the outlined applications using other naphthalene derivatives. However, no data, research findings, or synthesis examples specifically involving this compound for the requested applications could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content while strictly adhering to the specified compound and outline. Fulfilling the request under these circumstances would necessitate fabricating information, which contravenes the principles of scientific accuracy.

Applications of 6 Bromo 1 Trifluoromethyl Naphthalene in Advanced Chemical Synthesis and Materials Science

Potential in Organic Electronic Materials (as a building block)

Organic Photovoltaics (OPVs)

While direct reports detailing the integration of 6-Bromo-1-(trifluoromethyl)naphthalene into organic photovoltaic (OPV) devices are not prominent in publicly available research, the structural motifs of the molecule are highly relevant to the design of materials for OPVs. The naphthalene (B1677914) core is a common building block for organic semiconductor materials due to its planarity and aromaticity, which facilitate intermolecular π-π stacking and efficient charge transport.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its incorporation into organic molecules can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. This tuning of electronic energy levels is a critical strategy in designing acceptor materials or modifying donor materials in OPV active layers to ensure efficient charge separation at the donor-acceptor interface. Furthermore, fluorinated compounds often exhibit improved stability and solubility in organic solvents used for device fabrication.

The bromo- substituent serves as a versatile synthetic handle for constructing more complex, conjugated molecules through cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). Therefore, this compound is a potential precursor for synthesizing novel donor or acceptor materials where its unique electronic properties can be incorporated into a larger π-conjugated system tailored for OPV applications.

Organic Field-Effect Transistors (OFETs)

In the field of organic field-effect transistors (OFETs), naphthalene and its derivatives are extensively studied as organic semiconductors. polyu.edu.hkrsc.org The performance of an OFET is heavily dependent on the charge carrier mobility of the material in its active layer, which is influenced by molecular structure, packing in the solid state, and electronic properties.

The introduction of trifluoromethyl groups onto an aromatic core is a known strategy for developing n-type (electron-transporting) organic semiconductors. nih.gov The potent electron-withdrawing nature of the -CF₃ group helps to lower the LUMO level, facilitating electron injection and transport. Materials incorporating such groups often show improved stability against oxidation in ambient air, a crucial factor for the operational lifetime of OFETs. nih.gov

Similar to its role in OPV material synthesis, the bromine atom on this compound allows for its use as a foundational block. polyu.edu.hk Researchers can utilize this reactive site to synthesize larger, more complex molecules with extended conjugation, which is essential for achieving high charge mobility. By coupling this molecule with other aromatic units, novel materials can be designed with tailored properties for high-performance, air-stable n-channel or ambipolar OFETs. polyu.edu.hkrsc.org

Interfacial Modulators in Perovskite Solar Cells

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies, but challenges related to stability and interfacial charge recombination persist. rsc.orgnih.gov Interfacial engineering, which involves placing a thin molecular layer between the perovskite and the charge transport layers, is a key strategy to address these issues. polyu.edu.hk

Naphthalene-based compounds, particularly naphthalene diimides (NDIs), have been successfully used as interfacial materials. polyu.edu.hk These molecules can passivate surface defects on the perovskite film, improve energy level alignment for more efficient charge extraction, and reduce non-radiative recombination at the interface. polyu.edu.hkrsc.org

The trifluoromethyl group is known to be effective in passivating surface defects in perovskite films. researchgate.net Molecules containing -CF₃ groups can interact with uncoordinated lead ions (Pb²⁺), which are common defect sites, thereby reducing charge traps and enhancing both the efficiency and stability of the solar cell. Although this compound itself is too small to function as an effective interfacial layer, it is an ideal precursor for creating such materials. The bromo- group provides a convenient point for chemical modification, allowing for the attachment of other functional units (like anchoring groups or solubilizing chains) to create a tailored interfacial modulator that combines the benefits of a naphthalene core and a trifluoromethyl passivating group.

Role in Liquid Crystalline Materials Development

The development of liquid crystalline materials relies on designing molecules (mesogens) that possess a combination of a rigid core and flexible peripheral units. The rigid core, often composed of linked aromatic rings, is responsible for the anisotropic properties that define liquid crystal phases. Naphthalene derivatives are attractive candidates for the rigid core of mesogens due to their planar and elongated shape.

The bromine atom in this compound makes it a valuable synthetic intermediate for liquid crystal development. The bromo- group can be readily converted or replaced through cross-coupling reactions to attach other aromatic rings or flexible alkyl/alkoxy chains, which are essential components of a mesogenic structure. The trifluoromethyl group can influence the mesomorphic properties by altering the molecule's polarity, dipole moment, and intermolecular interactions, potentially leading to the formation of specific liquid crystal phases like nematic or smectic phases.

Application in Specialty Chemical Manufacturing

Beyond its potential use in advanced materials, this compound is primarily categorized as a building block for specialty chemical manufacturing. sigmaaldrich.com Its bifunctional nature—a reactive bromine site for substitution and a property-modifying trifluoromethyl group—makes it a versatile starting material in multi-step organic synthesis.

In the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, or dyes, the naphthalene core can serve as a central scaffold. The bromo-substituent allows for the introduction of various functional groups via reactions such as:

Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: To form C-N bonds with amines.

Cyanation: To introduce a nitrile group.

These reactions enable chemists to construct larger, more complex molecular architectures where the trifluoromethylnaphthalene moiety imparts specific properties like increased lipophilicity or metabolic stability, which are often desirable in bioactive compounds.

Conclusion and Future Research Directions for 6 Bromo 1 Trifluoromethyl Naphthalene

Summary of Current Research Landscape and Key Findings

The direct research landscape for 6-bromo-1-(trifluoromethyl)naphthalene is notably sparse, with its presence in scientific literature largely confined to chemical supplier catalogs. However, a substantial body of research on related brominated and trifluoromethylated aromatic compounds allows for a well-reasoned extrapolation of its expected properties and potential.

The key structural features of this compound are the naphthalene (B1677914) core, a versatile polycyclic aromatic hydrocarbon (PAH), and two distinct electron-withdrawing groups. The trifluoromethyl (-CF₃) group is a powerful inductive electron-withdrawing substituent, known to significantly alter the electronic properties of aromatic rings. vulcanchem.com It generally increases a molecule's oxidative and thermal stability and enhances its lipophilicity, which are crucial parameters in materials science. The bromine atom, while also electron-withdrawing, provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

The specific substitution pattern (1,6-disubstitution) is expected to influence the molecule's electronic and photophysical properties. The separation of the two substituents across the naphthalene rings likely results in distinct electronic effects compared to isomers where the groups are in closer proximity. Based on analogous compounds, it can be inferred that this compound is a stable, crystalline solid or high-boiling liquid, poised to serve as a valuable building block for the synthesis of more complex, functional naphthalene derivatives.

Table 1: Inferred Physicochemical Properties of this compound

Property Expected Characteristic Rationale
Molecular Formula C₁₁H₆BrF₃ Based on structure
Molecular Weight ~275.07 g/mol Based on structure
Electronic Nature Electron-deficient π-system Strong electron-withdrawal by -CF₃ and -Br groups vulcanchem.com
Reactivity C-Br bond susceptible to cross-coupling Standard reactivity for aryl bromides nih.gov
Solubility Likely soluble in common organic solvents Typical for nonpolar aromatic compounds

| Stability | High thermal and oxidative stability | Contribution from the -CF₃ group |

Identification of Unexplored Synthetic Pathways and Methodologies

While this compound is commercially available, exploring novel and efficient synthetic routes remains a crucial area of research. The primary challenge in naphthalene chemistry is controlling the regioselectivity of substitution reactions. cardiff.ac.uk

Potential Unexplored Synthetic Approaches:

Multi-step Synthesis from Substituted Precursors: A regioselective synthesis could begin with a pre-functionalized naphthalene derivative. For example, starting with 6-bromonaphthalen-1-amine, a Sandmeyer-type reaction could be explored for trifluoromethylation. Conversely, starting with a trifluoromethylated naphthalene, regioselective bromination could be investigated. Electrophilic bromination of 1-(trifluoromethyl)naphthalene (B1313596) would likely yield a mixture of isomers, necessitating detailed studies to optimize conditions for the desired 6-bromo product.

Modern Trifluoromethylation Methods: Many modern trifluoromethylation reagents (e.g., Togni's or Umemoto's reagents) or copper-catalyzed trifluoromethylation protocols could be applied to a suitable bromonaphthalene precursor. The application of these advanced methods to synthesize this specific isomer has not been widely reported and could offer improvements in yield and reaction conditions.

Skeletal Editing and Transmutation: Recent advances in skeletal editing offer novel pathways to substituted aromatics. For instance, methods involving the nitrogen-to-carbon transmutation of isoquinolines could be adapted to generate highly substituted naphthalenes that would be challenging to access through traditional methods. nih.gov Exploring such a route to this compound would be a frontier research direction.

Opportunities for Novel Reactivity Discoveries and Transformative Reactions

The dual functionality of this compound makes it a prime candidate for discovering novel reactivity and synthetic transformations. The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.

Prospective Transformative Reactions:

Palladium-Catalyzed Cross-Coupling: The molecule is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be used to attach various aryl, alkynyl, vinyl, and amino groups at the 6-position, creating a library of novel 1-(trifluoromethyl)naphthalene derivatives. nih.gov

C-H Functionalization: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the naphthalene ring system, but it also directs reactivity. Research could explore the selective C-H functionalization of the naphthalene core, potentially leading to the synthesis of tri- or tetra-substituted derivatives that are otherwise difficult to prepare. rsc.org

Photoredox Catalysis: The electronic properties of the molecule might make it suitable for transformations initiated by photoredox catalysis. The reactivity of the C-Br bond under such conditions could lead to novel radical-based coupling reactions.

Emerging Applications in Interdisciplinary Fields (excluding human/clinical applications)

The unique electronic and photophysical properties expected from the trifluoromethylated naphthalene core suggest potential applications in materials science and optoelectronics.

Organic Electronics: Naphthalene derivatives are widely used as building blocks for organic semiconductor materials. nih.gov The introduction of a trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating n-type organic field-effect transistors (OFETs). By using this compound as a precursor, novel materials with tailored electronic properties could be synthesized for use in flexible electronics and displays.

Emissive Materials: Naphthalene derivatives can exhibit strong fluorescence. mdpi.comnih.gov The photophysical properties of derivatives synthesized from this compound could be investigated for applications in organic light-emitting diodes (OLEDs). The trifluoromethyl group can influence emission wavelengths and quantum yields. beilstein-archives.org

Advanced Polymers and Liquid Crystals: The rigid naphthalene core is a common component in high-performance polymers and liquid crystals. The polarity and steric profile introduced by the bromo and trifluoromethyl substituents could be exploited to design new materials with specific thermal properties and phase behaviors.

Table 2: Potential Applications and Relevant Molecular Properties

Application Area Key Molecular Property Potential Role of this compound
Organic Semiconductors Tunable HOMO/LUMO levels, high charge carrier mobility. Precursor for n-type materials due to electron-deficient core. nih.gov
OLEDs High fluorescence quantum yield, photostability. Building block for novel blue emitters or host materials. mdpi.com
Chemical Sensors Environment-sensitive fluorescence. Derivatives could be synthesized for selective analyte detection.

| High-Performance Polymers | Thermal stability, rigidity. | Monomer for polymers with enhanced stability and specific dielectric properties. |

Challenges and Perspectives in Bromo- and Trifluoromethylated Naphthalene Chemistry

While the potential is significant, research on this compound and related compounds faces several challenges. A primary hurdle is the development of regioselective and cost-effective synthetic methods. Electrophilic substitution on naphthalene often leads to mixtures of α- and β-isomers, and their separation can be difficult. cardiff.ac.uk Furthermore, many trifluoromethylation protocols require expensive reagents or harsh conditions, limiting their large-scale applicability.

From a broader perspective, the environmental and toxicological profiles of novel polycyclic aromatic hydrocarbon (PAH) derivatives must be carefully considered. nih.gov As new bromo- and trifluoromethylated naphthalenes are synthesized and evaluated for material applications, concurrent studies on their persistence, bioaccumulation, and potential toxicity are essential for responsible innovation.

The future of this subfield lies in overcoming these synthetic challenges and leveraging the unique properties of these molecules. The development of catalytic, regioselective C-H functionalization and bromination techniques for trifluoromethylated naphthalenes would be a major breakthrough. As our understanding of the structure-property relationships in these systems deepens, this compound and its derivatives could become key components in the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromo-1-(trifluoromethyl)naphthalene, and how can purity be validated?

  • Synthesis : Electrophilic bromination of 1-(trifluoromethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at controlled temperatures (0–25°C). Optimize reaction time to minimize polybromination.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (>98% purity threshold) and GC-MS to detect volatile impurities. Use NMR (¹H, ¹³C, ¹⁹F) to verify structural integrity and absence of regioisomers .

Q. How can researchers determine the thermodynamic properties (e.g., melting point, vapor pressure) of this compound experimentally?

  • Melting Point : Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min under nitrogen atmosphere. Compare results to NIST-standardized methods for halogenated naphthalenes .
  • Vapor Pressure : Use a Knudsen effusion cell coupled with mass spectrometry to measure pressure-temperature dependence. Validate using the Clausius-Clapeyron equation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹⁹F NMR : Identify trifluoromethyl group chemical shifts (typical range: -60 to -70 ppm).
  • X-ray Crystallography : Resolve spatial arrangement of bromine and CF₃ groups to confirm regiochemistry.
  • IR Spectroscopy : Detect C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching vibrations. Cross-reference with computational simulations (DFT) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in experimental studies?

  • Bias Mitigation : Apply risk-of-bias frameworks (e.g., Table C-7 in ) to assess randomization, blinding, and dose allocation in animal studies.
  • Dose-Response Analysis : Use Hill slope models to identify non-linear relationships between exposure and hepatic/renal effects. Prioritize studies with multi-route exposure data (inhalation, oral) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies meeting inclusion criteria (Table B-1 in ), excluding non-peer-reviewed sources unless validated by independent experts .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

  • Photolysis Studies : Exclude samples to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation products via LC-MS/MS.
  • Biodegradation Assays : Use soil microcosms with Pseudomonas spp. or Rhodococcus spp. Quantify intermediates (e.g., hydroxylated derivatives) using isotope dilution techniques.
  • Partitioning Analysis : Measure log Kow (octanol-water coefficient) via shake-flask method to predict bioaccumulation potential .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate activation energies for Suzuki-Miyaura coupling. Compare bromine vs. CF₃ group electronic effects.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF, THF) on reaction kinetics. Validate with experimental yields using Pd(PPh₃)₄ catalysts .

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